molecular formula C18H17BrN4O3S2 B15017552 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B15017552
M. Wt: 481.4 g/mol
InChI Key: PEJUKFKLJYFRDN-UHFFFAOYSA-N
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Description

4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a thiadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-1-(5-chloro-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide
  • **4-{[(E)-1-(5-fluoro-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide

Uniqueness

The uniqueness of 4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17BrN4O3S2

Molecular Weight

481.4 g/mol

IUPAC Name

4-[(5-bromo-2-methoxyphenyl)methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H17BrN4O3S2/c1-3-17-21-22-18(27-17)23-28(24,25)15-7-5-14(6-8-15)20-11-12-10-13(19)4-9-16(12)26-2/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

PEJUKFKLJYFRDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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